molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1316166
CAS No.: 625386-57-4
M. Wt: 216.28 g/mol
InChI Key: MCGNRNJEWMZYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine (CAS RN: 625386-57-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This derivative of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) features a piperazinylmethyl substituent, a functional group known to enhance molecular interactions with biological targets. The compound has a molecular formula of C12H16N4 and a molecular weight of 216.28 g/mol . While specific research applications for this exact analogue are proprietary, the 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in pharmaceutical development. Published studies on related fluorinated derivatives highlight the core structure's relevance in the synthesis of potential imaging agents for neurological targets, such as dopamine D4 receptors . Furthermore, various analogues within this chemical family are investigated for a range of biological activities, underscoring its value as a versatile building block for constructing novel therapeutic candidates . Researchers will find this compound supplied with a Certificate of Analysis (CoA) to ensure identity and purity, consistent with industry standards for research chemicals . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGNRNJEWMZYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578559
Record name 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625386-57-4
Record name 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Reductive Amination

  • Reagents : Sodium cyanoborohydride (NaBH₃CN), acetic acid, methanol.
  • Conditions :
    • Reaction time: 18 hours.
    • Temperature: 60°C.
    • pH: Maintained at approximately 5.
  • Yield : Approximately 95%.
  • Procedure :
    This step involves the reductive amination of a precursor compound with piperazine in the presence of NaBH₃CN, which acts as a reducing agent. Methanol serves as the solvent, and acetic acid helps maintain the desired pH during the reaction.

Step 2: Acid Treatment

  • Reagents : Sulfuric acid (H₂SO₄), methanol.
  • Conditions :
    • Reaction time: 1 hour.
    • Temperature: 60°C.
  • Yield : Approximately 65%.
  • Procedure :
    The product from Step 1 undergoes further treatment with sulfuric acid in methanol to finalize the synthesis. This step ensures proper structural formation and purification of the compound.

Mannich Reaction-Based Method

This method utilizes the Mannich reaction for aminomethylation, which is a common approach for synthesizing derivatives of pyrrolo-pyridine compounds.

Reagents and Procedure:

  • Starting Materials :
    • Formaldehyde (aqueous solution).
    • Piperazine derivatives (commercially available).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions :
    • Reaction carried out under reflux conditions for several hours.
  • Monitoring :
    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Yield : Typically high, ranging from approximately 79% to over 93%.
  • Challenges :
    Poor solubility in organic solvents such as chloroform, ethanol, methanol, and ethyl acetate can complicate purification. Products are often tested in crude form due to these solubility issues.

Data Table Summarizing Key Parameters

Step Reagents Conditions Yield (%) Notes
Reductive Amination NaBH₃CN, acetic acid Methanol, pH ~5, 60°C ~95% Long reaction time (18 hours); requires careful pH control.
Acid Treatment H₂SO₄ Methanol, 60°C ~65% Short reaction time; ensures structural integrity.
Mannich Reaction Formaldehyde, THF Reflux conditions ~79–93% TLC monitoring required; crude products due to solubility issues.

Notes on Optimization and Challenges

  • Reaction Yields :
    While the reductive amination step provides a high yield (95%), subsequent steps such as acid treatment may result in lower yields (~65%). Optimization of reaction conditions (e.g., temperature and solvent ratios) could improve overall efficiency.

  • Solubility Issues :
    Solubility challenges in organic solvents can hinder purification processes. Alternative solvents or co-solvents may be explored to enhance product recovery and purity.

  • Monitoring Techniques :
    Thin-layer chromatography (TLC) is essential for tracking reaction progress, especially during complex multi-step procedures like the Mannich reaction.

  • Safety Considerations : Handling strong acids (e.g., sulfuric acid) and reducing agents like NaBH₃CN requires adherence to safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine is in oncology. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in solid tumors such as lung and pancreatic cancers.

  • Case Study : A study published in Bioorganic and Medicinal Chemistry demonstrated that modifications to the pyrrolo[2,3-b]pyridine scaffold enhance its potency against tumor cells. The compound's ability to inhibit serine/threonine kinases involved in cancer progression has been a focal point of research .

Treatment of HIV

The compound also shows promise in the treatment of HIV-1. Its mechanism involves modulating cellular pathways that are exploited by the virus for replication.

  • Research Insight : In vitro studies have indicated that certain derivatives can inhibit HIV replication by targeting host cell factors essential for viral entry and replication .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders. The piperazine moiety may contribute to neuroprotective effects, making it a candidate for further exploration in conditions like Alzheimer's disease.

  • Preliminary Findings : Initial assays indicate that compounds based on this scaffold can modulate neurotransmitter systems, which may help alleviate symptoms associated with neurodegeneration .

Pharmacological Mechanisms

The pharmacological effects of this compound are largely attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : The compound acts as an inhibitor of protein kinases such as PDK1, which plays a critical role in cellular signaling pathways related to growth and survival .
  • Cell Cycle Regulation : It has been shown to interfere with cell cycle progression, leading to reduced viability in cancer cells .

Data Table: Summary of Research Findings

Application AreaTarget Disease/ConditionMechanism of ActionReference
Cancer TreatmentLung CancerInhibition of cell proliferation
Pancreatic CancerInduction of apoptosis
HIV TreatmentHIV-1Modulation of host cell factors
Neurological DisordersAlzheimer's DiseaseNeuroprotective effects via neurotransmitter modulation

Mechanism of Action

The mechanism of action of 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

  • Piperazinyl vs. Piperidinyl Groups : The piperazinyl group in 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine provides two basic nitrogen atoms, improving water solubility (especially as hydrochloride salts) compared to the single nitrogen in the piperidinyl analog . This property is critical for bioavailability in drug design.
  • Aromatic vs. Aliphatic Substituents : Thiazolyl-indolyl and benzyl-triazolyl derivatives exhibit enhanced antiproliferative activity due to aromatic stacking with cellular targets like DNA or kinases . In contrast, aliphatic substituents (e.g., piperazinylmethyl) may favor interactions with charged residues in enzyme active sites.
  • Synthetic Complexity : Suzuki couplings and click chemistry (used for thiazolyl and triazolyl analogs) require specialized catalysts (e.g., Pd(PPh₃)₄) , while N-alkylation (for piperazinyl derivatives) is more straightforward but may yield lower regioselectivity .

Biological Activity

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolo[2,3-b]pyridine core with a piperazine moiety, which influences its biological activity. The following sections will explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H16N4
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 625386-57-4

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, derivatives have been shown to act as cyclin-dependent kinase inhibitors, leading to significant tumor volume reduction in xenograft models of diffuse malignant peritoneal mesothelioma (DMPM) .
  • Antiviral Properties : Compounds similar to this compound have been evaluated for their antiviral activity against respiratory syncytial virus (RSV), showing promising results with good protein binding properties .
  • Neuropharmacological Effects : The structural characteristics of pyrrolo[2,3-b]pyridine derivatives suggest potential use in treating neurological disorders due to their ability to interact with neurotransmitter receptors .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
  • Receptor Modulation : Its piperazine moiety allows for interaction with various receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy :
    • In a study involving new nortopsentin analogues based on the pyrrolo[2,3-b]pyridine scaffold, compounds demonstrated significant cytotoxicity against DMPM cells. The most active derivatives reduced cell proliferation and induced apoptosis through caspase activation .
  • Antiviral Activity :
    • Research on pyrrolo[3,4-c]pyridine derivatives indicated that modifications could enhance antiviral efficacy against RSV. Compounds were tested for their cytopathic effects and showed promising activity across multiple strains .

Comparative Data Table

Activity TypeCompound ExampleBiological EffectReference
AnticancerNortopsentin analogsReduced DMPM cell proliferation; apoptosis
AntiviralPyrrolo[3,4-c]pyridineActive against RSV; good protein binding
NeuropharmacologicalVarious derivativesPotential receptor modulation

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis typically involves coupling reactions between the pyrrolo[2,3-b]pyridine core and piperazine derivatives. Key steps include:

  • Core Functionalization : Introduction of reactive groups (e.g., bromine, chlorine) at the 3-position of the pyrrolo[2,3-b]pyridine scaffold using halogenation or fluorination reagents like Selectfluor® under controlled temperatures (70–110°C) .
  • Piperazine Coupling : Alkylation or reductive amination to attach the piperazine moiety. For example, NaH/MeI in THF facilitates methylation, while Pd-catalyzed cross-coupling reactions (e.g., Suzuki) introduce aryl groups .
  • Purification : Column chromatography (silica gel, DCM/EA eluents) and recrystallization are standard for isolating pure compounds. Yields range from 29% to 88%, depending on substituent steric effects .
  • Characterization : Confirmation via 1H^1H/13C^{13}C NMR (e.g., coupling constants for regioselectivity) and HRMS for mass validation .

Q. How are structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold optimized for receptor binding?

  • 3-Position : Substitutions with electron-withdrawing groups (e.g., nitro, cyano) enhance hydrogen bonding with receptor residues. For example, 3-nitro derivatives show improved affinity for kinases due to interactions with hinge-region residues like Asp641 in FGFR1 .
  • 5-Position : Hydrophobic substituents (e.g., trifluoromethyl, methoxyphenyl) occupy hydrophobic pockets in targets like FGFR or dopamine D4 receptors. Computational docking (e.g., Glide SP mode) guides rational design .
  • Piperazine Linker : Flexibility and basicity of the piperazine group influence solubility and blood-brain barrier penetration, critical for CNS-targeted agents .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound derivatives across kinase families?

  • In Vitro Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) against panels of >50 kinases (e.g., FGFR1–4, VEGFR, PDGFR). For example, compound 4h showed IC50_{50} values of 7 nM (FGFR1) vs. 712 nM (FGFR4), indicating subtype selectivity .
  • Structural Analysis : Co-crystallization with target kinases (e.g., PDB: 4RWJ) reveals key interactions, such as hydrogen bonds with gatekeeper residues (e.g., Glu562 in FGFR1) .
  • Cellular Assays : Measure phosphorylation inhibition (Western blot) of downstream markers (e.g., ERK1/2 for FGFR) in cancer cell lines (e.g., NCI-H460) .

Q. What experimental strategies are effective in assessing the antitumor efficacy of this compound in preclinical models?

  • In Vitro Models :
    • Proliferation Assays : MTT or CellTiter-Glo® in diffuse malignant peritoneal mesothelioma (DMPM) cells, with IC50_{50} values <1 µM for active derivatives (e.g., 1f , 3f ) .
    • Apoptosis : Caspase-3/7 activation assays and survivin downregulation (e.g., Thr34-phosphorylated survivin reduction via flow cytometry) .
  • In Vivo Models :
    • Xenografts : Intraperitoneal administration in mice (e.g., 10 mg/kg/day) achieves 58–75% tumor volume inhibition. Synergy with paclitaxel enhances efficacy (e.g., combination index <0.5) .
    • Toxicity : Monitor body weight loss and hematological parameters (e.g., ALT/AST levels) to establish therapeutic indices .

Q. How can contradictory data on dopaminergic receptor binding be resolved for this compound?

  • Receptor Subtype Profiling : Radioligand displacement assays using 3H^3H-spiperone for D2/D3 and 3H^3H-L-750,667 for D4 receptors. For example, L-750,667 (a close analog) exhibits 50-fold selectivity for D4 over D2 .
  • Functional Assays : Measure cAMP inhibition (D4) vs. β-arrestin recruitment (D2) in HEK293 cells transfected with respective receptors .
  • Metabolic Stability : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational tools are recommended for optimizing the pharmacokinetic properties of derivatives?

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to predict logP (optimal range: 2–4), CYP450 inhibition, and BBB permeability .
  • MD Simulations : GROMACS for analyzing binding mode stability (e.g., RMSD <2 Å over 100 ns simulations with FGFR1) .
  • QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with IC50_{50} values for kinase inhibition .

Q. Methodological Notes

  • Synthesis Troubleshooting : Low yields in piperazine coupling? Optimize reaction time (6–12 hr) and use anhydrous solvents (e.g., THF over DMF) to minimize side reactions .
  • Biological Assay Controls : Include staurosporine (kinase inhibition) and paclitaxel (antimitotic) as positive controls in cytotoxicity assays .
  • Data Reproducibility : Validate NMR spectra with DEPT-135 to distinguish CH2_2 and CH3_3 groups, reducing misassignment risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.